(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a tert-butylsulfanyl group, and a carbamoyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene, followed by the introduction of the tert-butylsulfanyl and carbamoyl groups through subsequent reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine under specific conditions.
Substitution: The cyclopropane ring can participate in nucleophilic substitution reactions, leading to ring-opening or functional group exchange.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid is studied for its unique structural features and reactivity. It serves as a model compound for understanding cyclopropane chemistry and the effects of substituents on ring strain and reactivity.
Biology
The compound’s potential biological activity is of interest, particularly in the context of enzyme inhibition or as a building block for more complex bioactive molecules. Its interactions with biological macromolecules can provide insights into structure-activity relationships.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the carbamoyl group suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable component in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, while the carbamoyl group can form hydrogen bonds or covalent interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group and carbamate functionality.
Cyclopropane carboxylic acid: Contains the cyclopropane ring and carboxylic acid group.
tert-Butylsulfanyl ethylamine: Features the tert-butylsulfanyl group and an amine functionality.
Uniqueness
(1R,2S)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid is unique due to the combination of its stereochemistry, cyclopropane ring, and functional groups. This combination imparts distinct reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(1R,2S)-2-(2-tert-butylsulfanylethylcarbamoyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-11(2,3)16-5-4-12-9(13)7-6-8(7)10(14)15/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBLRFRBGWKTG-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1CC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCCNC(=O)[C@H]1C[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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